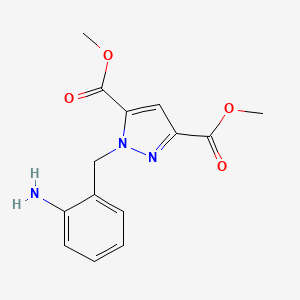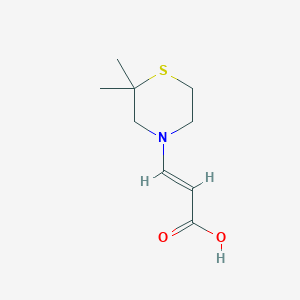
3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid is an organic compound that features a thiomorpholine ring substituted with two methyl groups and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of Methyl Groups: The thiomorpholine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Prop-2-enoic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a saturated carboxylic acid.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiomorpholine ring or the prop-2-enoic acid moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and the prop-2-enoic acid moiety can interact with active sites, leading to inhibition or activation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiomorpholine Derivatives: Compounds with similar thiomorpholine rings but different substituents.
Prop-2-enoic Acid Derivatives: Compounds with similar prop-2-enoic acid moieties but different ring structures.
Uniqueness: 3-(2,2-Dimethylthiomorpholin-4-yl)prop-2-enoic acid is unique due to the combination of the thiomorpholine ring and the prop-2-enoic acid moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the dimethyl groups further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
(E)-3-(2,2-dimethylthiomorpholin-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H15NO2S/c1-9(2)7-10(5-6-13-9)4-3-8(11)12/h3-4H,5-7H2,1-2H3,(H,11,12)/b4-3+ |
InChI Key |
NTDQBHAUOQXICY-ONEGZZNKSA-N |
Isomeric SMILES |
CC1(CN(CCS1)/C=C/C(=O)O)C |
Canonical SMILES |
CC1(CN(CCS1)C=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


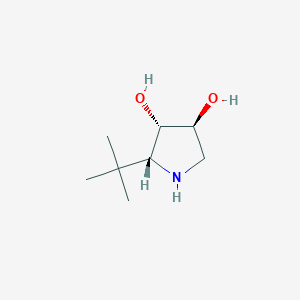
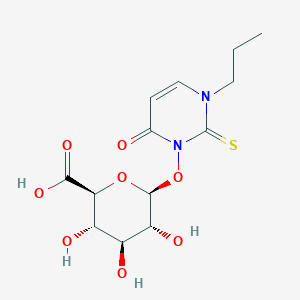
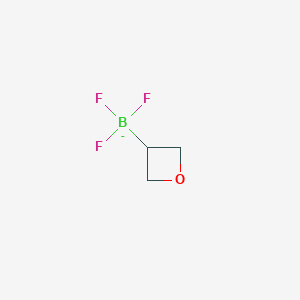
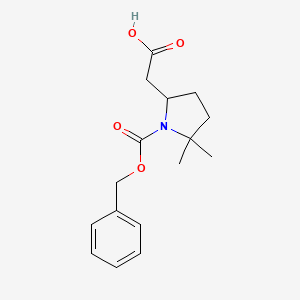
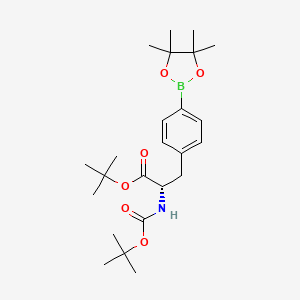
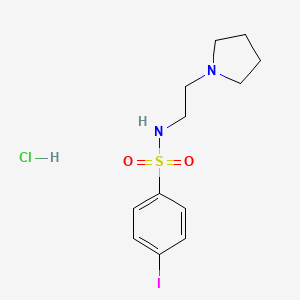
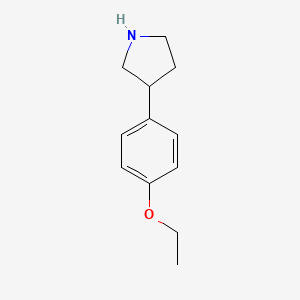
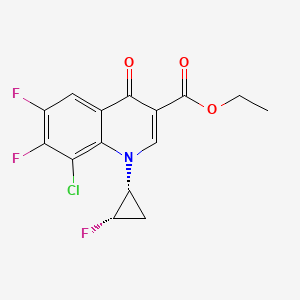
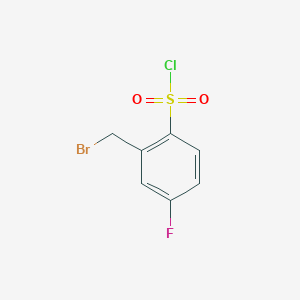
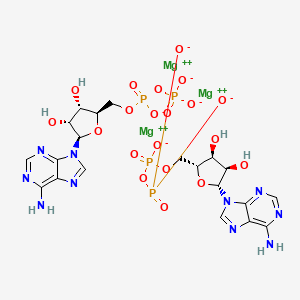
![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
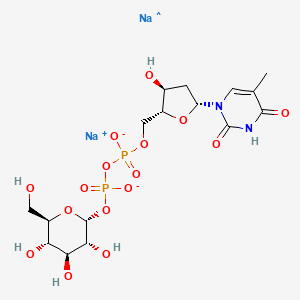
![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
